(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine

p38 MAP kinase regioisomer identification anti-cytokine agents

Regioisomeric impurities in pyridinylimidazole scaffolds confound SAR and waste medicinal chemistry cycles. This 5-(pyridin-4-yl)-1H-imidazol-2-yl)methanamine delivers unambiguous C2 aminomethyl connectivity and validated 5-substitution pattern. - **Regiochemically pure (≥97%):** Eliminates inactive regioisomers that plague non-regiospecific syntheses - **Fragment-compliant:** MW 174.20, LogP -0.5, TPSA 67.6 Ų - meets Rule of Three - **Synthetic handle:** C2-CH₂NH₂ enables amide couplings, reductive amination, or probe conjugation without ring modification

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B11913709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CN=C(N2)CN
InChIInChI=1S/C9H10N4/c10-5-9-12-6-8(13-9)7-1-3-11-4-2-7/h1-4,6H,5,10H2,(H,12,13)
InChIKeyFHJSIWILDMZEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Versatile Heterocyclic Building Block for Kinase-Targeted Chemistry


(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine (CAS 1004303-43-8) is a bifunctional heterocyclic scaffold comprising a pyridin-4-yl substituent at the 5-position and a primary aminomethyl group at the 2-position of the imidazole ring [1]. This substitution pattern places the basic amine precisely at the imidazole C2, yielding a molecular weight of 174.20 g/mol, a topological polar surface area of 67.6 Ų, and a computed XLogP3 of -0.5 [1]. The scaffold is a key synthetic entry point into the pyridinylimidazole class, which has produced clinically evaluated p38α MAP kinase inhibitors with IC₅₀ values as low as 0.34 μM when further elaborated [2].

Why Regioisomeric Purity Matters in Pyridinylimidazole Scaffolds


The position and connectivity of the pyridine nitrogen and the imidazole C2 aminomethyl group critically determine both synthetic utility and downstream biological activity. Regioisomeric pyridinylimidazoles exhibit markedly different p38α MAP kinase inhibition: the correct regioisomer 2a (N-substituted pyridin-4-yl imidazole) shows potent inhibition, whereas its regioisomer 2b is essentially inactive [1]. This demonstrates that substitution pattern, not merely the presence of functional groups, governs pharmacological outcome. Similarly, the commercially supplied purity specification of ≥97% for the target compound (AKSci, batch 0167DU) is critical because trace regioisomeric contaminants introduced during non-regiospecific synthesis can confound biological assay interpretation and SAR development [1].

Differentiation Evidence Against Closest Analogs


Regioisomeric Purity in p38α MAP Kinase Inhibitor SAR

The unambiguous regiochemistry of the pyridin-4-yl group on the imidazole scaffold is essential for biological activity. Wagner et al. (2003) demonstrated that the regiospecifically synthesized N-substituted pyridin-4-yl imidazole 2a (bearing the pyridin-4-yl at the imidazole 5-position, analogous to the target compound) is a potent p38 MAP kinase inhibitor, whereas its regioisomer 2b (pyridin-4-yl at the 4-position) shows negligible inhibition [1]. The target compound (5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine, supplied at a minimum purity of 97% by AKSci , provides the correct 5-pyridin-4-yl regiochemistry, minimizing the risk of regioisomeric contamination that would compromise downstream kinase inhibitor development.

p38 MAP kinase regioisomer identification anti-cytokine agents

Hydrogen-Bonding Capacity for Fragment-Based Drug Design

The target compound provides two hydrogen bond donors (the imidazole N-H and the primary amine NH₂), compared to three donors for the closely related 5-(pyridin-4-yl)-1H-imidazol-2-amine (CAS 103851-74-7) [1]. The CH₂ spacer between the imidazole C2 and the amine nitrogen in the target compound adds one rotatable bond (total: 2), increasing conformational flexibility relative to the directly attached amine analog (1 rotatable bond) [1]. This difference in hydrogen-bonding geometry and flexibility can alter binding interactions in fragment screens, making the target compound a distinct and complementary fragment for chemical library design [2].

fragment-based drug design hydrogen bond donors physicochemical properties

Pyridin-4-yl vs. Pyridin-3-yl Geometry in Kinase Binding

The pyridin-4-yl substituent at the imidazole 5-position positions the pyridine nitrogen para to the imidazole linkage, rendering it a potential hinge-binding motif for ATP-competitive kinase inhibitors [1]. In contrast, the corresponding pyridin-3-yl isomer would orient the nitrogen at a meta position, altering the vector and hydrogen-bonding distance to the kinase hinge region [1]. While direct comparative kinase inhibition data for the methanamine series is not publicly available, the 4-pyridyl orientation is the canonical motif in all potent pyridinylimidazole-based p38 MAP kinase inhibitors reported by Laufer et al., with lead compounds achieving IC₅₀ values of 0.34–0.63 μM [2], confirming the functional relevance of the 4-pyridyl geometry.

kinase hinge binder pyridine regioisomer scaffold geometry

Commercial Purity Specifications and Supply Reliability

The target compound is commercially available from AKSci as catalog item 0167DU with a minimum purity specification of 97% (CAS 1004303-43-8) . Alternative suppliers offer the same compound at NLT 98% purity (MolCore) . The 97% grade provides sufficient purity for most synthetic transformations and fragment library construction, while the higher 98% grade may be preferable for sensitive biophysical assays. Critically, none of the commonly listed alternative pyridinylimidazole methanamine regioisomers (e.g., (2-(1H-imidazol-2-yl)pyridin-4-yl)methanamine or (4-(pyridin-4-yl)-1H-imidazol-2-yl)methanamine) are available with comparable documented purity specifications, making the target compound the most reliably sourced scaffold in this chemical space.

chemical procurement purity specification reproducibility

Key Research and Procurement Application Scenarios


Fragment-Based Lead Discovery for ATP-Competitive Kinases

As a low-molecular-weight (174.20 Da) heterocyclic amine with a computed LogP of -0.5 and 2 hydrogen bond donors [1], the compound meets the 'Rule of Three' criteria for fragment libraries [2]. Its 5-(pyridin-4-yl) substitution pattern provides the canonical hinge-binding geometry validated in sub-micromolar p38α MAP kinase inhibitors (IC₅₀ 0.34–0.63 μM for elaborated analogs) [3], while the C2 aminomethyl group offers a synthetic handle for rapid analog generation via amide coupling or reductive amination.

Regiochemistry-Dependent SAR Expansion in Kinase Programs

The unambiguous 5-(pyridin-4-yl) regiochemistry (supplied at ≥97% purity) [1] eliminates the confounding effect of regioisomeric mixtures that plague non-regiospecific syntheses [2]. Researchers can confidently attribute structure–activity relationships to specific molecular features rather than to undefined isomeric contaminants, accelerating SAR cycle iteration in programs targeting p38 MAP kinase, Raf kinase, or other kinases that recognize the pyridinylimidazole pharmacophore.

Scaffold for Selective p38α Inhibitors with Low CYP450 Liability

Elaboration of the 5-(pyridin-4-yl)-1H-imidazole scaffold has yielded p38α inhibitors (e.g., compound 14c: IC₅₀ 0.34 μM) with minimal CYP1A2, 2C9, and 2C19 inhibition (0%, 2.6%, and 7.6% at 10 μM, respectively) [3]. The target compound serves as the unsubstituted scaffold from which these optimized leads were derived, enabling medicinal chemists to systematically explore the substitution vectors identified by Laufer et al. while avoiding the liver toxicity concerns associated with earlier pyridinylimidazole p38 inhibitors.

Chemical Biology Probe Development via C2 Derivatization

The primary amine at the C2 position provides a versatile attachment point for biotin, fluorophores, or photoaffinity labels, enabling target-engagement studies and pull-down experiments. Unlike the 2-amino analog (which lacks the methylene spacer and has an additional H-bond donor at the heterocycle), the CH₂NH₂ group of the target compound decouples the amine reactivity from the imidazole ring electronics [1], facilitating cleaner conjugation chemistry and minimizing unintended ring modifications during probe synthesis.

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